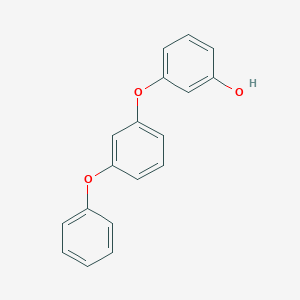

Phenol, 3-(3-phenoxyphenoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

14200-84-1 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

3-(3-phenoxyphenoxy)phenol |

InChI |

InChI=1S/C18H14O3/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13,19H |

InChI Key |

VTEWWGHLESEIEO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |

Other CAS No. |

14200-84-1 |

Synonyms |

3-(3-Phenoxyphenoxy)phenol |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Phenol, 3 3 Phenoxyphenoxy

Strategies for Chemical Synthesis

Ullmann Condensation and Related Etherification Techniques

The Ullmann condensation is one of the most successful and widely used methods for the synthesis of diaryl ethers, including m-aryloxy phenols. This reaction involves the copper-promoted or catalyzed coupling of a phenol with an aryl halide.

Traditional Ullmann reactions were often limited by harsh conditions, requiring high temperatures (often over 200°C) and stoichiometric amounts of copper powder. Modern advancements have led to the development of milder, more versatile catalytic systems.

Catalyst and Ligand: Modern Ullmann-type reactions utilize catalytic amounts of a copper(I) or copper(II) salt, such as CuI, CuBr, CuCl, or Cu(OAc)2. The efficiency of these catalysts is often dramatically improved by the addition of a ligand. Chelating ligands such as N,N-dimethylglycine, L-proline, and 8-quinolinol can accelerate the reaction, allowing for lower reaction temperatures and catalyst loadings.

Base and Solvent: A base is required to deprotonate the phenol and participate in the catalytic cycle. Weak inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used. The reaction is typically carried out in high-boiling polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).

Reactants: The reactivity of the aryl halide follows the general trend of I > Br > Cl. The reaction generally proceeds well with both electron-rich and electron-deficient aryl halides and phenols.

The table below presents various catalytic systems and conditions used for modern Ullmann diaryl ether synthesis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 90 | |

| CuCl | 8-Quinolinol | K2CO3 | DMF | 100 | |

| CuI | L-Proline | K2CO3 | DMSO | - | |

| Cu(OAc)2 | Pyridine/Et3N | - | CH2Cl2 | Room Temp | |

| CuI | None | Et3N | DMF | 120 |

The synthesis of Phenol, 3-(3-phenoxyphenoxy)- requires the strategic preparation of key precursors. A logical retrosynthetic analysis suggests that the final C-O bond can be formed via an Ullmann condensation between 3-phenoxyphenol (B1222215) and an appropriately halogenated phenoxybenzene, such as 1-bromo-3-phenoxybenzene .

Synthesis of 3-Phenoxyphenol: This crucial intermediate can be synthesized using several methods. One efficient route is the Ullmann condensation of resorcinol with iodobenzene. A reported procedure uses copper(I) chloride as the catalyst, 8-hydroxyquinoline as a ligand, and potassium carbonate as the base in a DMF solvent at 100°C, affording the product in an 80% yield. Another method involves the hydrolysis of diazonium salts derived from 3-phenoxyaniline.

Synthesis of 1-Bromo-3-phenoxybenzene: This second key intermediate can also be prepared via an Ullmann reaction, for example, by coupling 1,3-dibromobenzene with phenol. Alternatively, synthesis can start from 3-bromophenol, which is then coupled with a phenylating agent like iodobenzene or phenylboronic acid. The synthesis of the related compound 3-bromoanisole (1-bromo-3-methoxybenzene) is readily achieved by methylating 3-bromophenol, demonstrating the viability of this precursor.

By preparing these two key intermediates, the final Ullmann coupling can be performed to construct the target molecule, Phenol, 3-(3-phenoxyphenoxy)-.

Williamson Ether Synthesis Applications for Related Phenoxyphenols

The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S(_N)2 reaction between an alkoxide or phenoxide and a primary alkyl halide. While highly effective for synthesizing alkyl aryl ethers, its direct application for coupling two aryl moieties, as required for the synthesis of phenoxyphenols like Phenol, 3-(3-phenoxyphenoxy)-, is generally not feasible. The reaction's reliance on an S(_N)2 mechanism precludes the use of aryl halides as the electrophilic partner because the steric hindrance and electronic repulsion of the aromatic ring prevent the necessary backside attack.

For the synthesis of the intricate structure of Phenol, 3-(3-phenoxyphenoxy)-, a more practical approach involves the Ullmann condensation. This copper-catalyzed reaction is well-suited for the formation of diaryl ethers. A plausible synthetic route would involve the coupling of a phenoxyphenoxide with an appropriate aryl halide.

A potential multi-step synthesis of Phenol, 3-(3-phenoxyphenoxy)- could be envisioned as follows:

First Ullmann Condensation: Reaction of resorcinol (1,3-dihydroxybenzene) with a halobenzene in the presence of a copper catalyst to form 3-phenoxyphenol.

Second Ullmann Condensation: The resulting 3-phenoxyphenol is then coupled with 3-bromophenol, again via an Ullmann condensation, to yield the target molecule, Phenol, 3-(3-phenoxyphenoxy)-.

The Williamson ether synthesis would be applicable for attaching an alkyl group to the final phenolic hydroxyl group, for instance, to create an alkoxy derivative, but not for the formation of the core diaryl ether structure.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Formation

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

|---|---|---|

| Reactants | Phenoxide + Alkyl Halide | Phenoxide + Aryl Halide |

| Mechanism | S(_N)2 | Copper-catalyzed Nucleophilic Aromatic Substitution |

| Application for Diaryl Ethers | Not suitable for direct aryl-aryl ether linkage | Primary method for diaryl ether synthesis |

| Catalyst | None required | Copper (Cu) or its salts |

| Conditions | Generally milder conditions | Often requires higher temperatures |

Chemical Transformations and Reactivity Profiles

The chemical behavior of Phenol, 3-(3-phenoxyphenoxy)- is dictated by the presence of the phenolic hydroxyl group and the multiple aromatic rings linked by ether bonds. These structural features influence its reactivity in oxidative, reductive, and electrophilic substitution reactions.

Oxidative Reactions and Quinone Formation

Phenols are susceptible to oxidation, often leading to the formation of quinones, which are cyclic conjugated diketones. libretexts.org The oxidation of Phenol, 3-(3-phenoxyphenoxy)- would be expected to proceed via the formation of a phenoxyl radical intermediate. nih.gov

A variety of oxidizing agents can be employed for the conversion of phenols to quinones, including chromic acid, Fremy's salt (potassium nitrosodisulfonate), and certain enzymatic systems. libretexts.org The specific structure of the resulting quinone would depend on the position of the initial phenolic hydroxyl group and the reaction conditions. For Phenol, 3-(3-phenoxyphenoxy)-, oxidation would likely lead to a benzoquinone derivative where the carbonyl groups are positioned on the terminal phenolic ring.

Characterization of the resulting quinone would involve spectroscopic techniques such as:

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies of the quinone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the oxidized product.

Mass Spectrometry (MS): To confirm the molecular weight of the formed quinone.

The reduction of the aromatic rings in Phenol, 3-(3-phenoxyphenoxy)- can be achieved through catalytic hydrogenation, which typically involves the use of hydrogen gas in the presence of a metal catalyst.

Catalytic hydrogenation of phenols can lead to the saturation of the aromatic ring to form cyclohexanol derivatives. saspublishers.com The specific products obtained from the hydrogenation of Phenol, 3-(3-phenoxyphenoxy)- would depend on the catalyst used and the reaction conditions.

Commonly used catalysts for phenol hydrogenation include palladium, platinum, and ruthenium supported on carbon or other materials. saspublishers.commdpi.com The reaction conditions, such as temperature, pressure, and solvent, would influence the extent of hydrogenation and the selectivity towards specific products. For instance, milder conditions might favor the reduction of only the phenolic ring, while more forcing conditions could lead to the hydrogenation of all three aromatic rings.

Table 2: Potential Products of Catalytic Hydrogenation of Phenol, 3-(3-phenoxyphenoxy)-

| Product Name | Description |

|---|---|

| 3-(3-Phenoxyphenoxy)cyclohexanol | Hydrogenation of the terminal phenolic ring. |

| 3-(3-Phenoxycyclohexyloxy)cyclohexanol | Hydrogenation of two aromatic rings. |

| 3-(3-Cyclohexyloxycyclohexyloxy)cyclohexanol | Complete hydrogenation of all three aromatic rings. |

Electrophilic Aromatic Substitution Selectivity

The phenoxy and hydroxyl groups on the aromatic rings of Phenol, 3-(3-phenoxyphenoxy)- are ortho-, para-directing and activating for electrophilic aromatic substitution. byjus.commlsu.ac.in This means that incoming electrophiles will preferentially add to the positions ortho and para to these activating groups.

For example, in a nitration reaction, the nitro group would be expected to add primarily to the positions ortho and para to the hydroxyl group on the terminal ring. The exact ratio of ortho to para products would depend on the specific reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization of Phenol, 3 3 Phenoxyphenoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. The predicted ¹H and ¹³C NMR spectra of Phenol, 3-(3-phenoxyphenoxy)- would provide definitive information about its carbon skeleton and the environment of each proton.

The ¹H NMR spectrum is expected to be complex due to the presence of 13 non-equivalent aromatic protons and one phenolic hydroxyl proton.

Aromatic Protons (δ 6.5-8.0 ppm): The 13 protons attached to the three benzene rings would appear in the aromatic region of the spectrum. Their exact chemical shifts are influenced by the electronic effects of the ether oxygen and hydroxyl substituents. Protons ortho and para to these electron-donating groups are expected to be shifted upfield (to lower ppm values) compared to those meta to the substituents. The overlapping signals would result in a series of complex multiplets due to spin-spin coupling between adjacent protons.

Hydroxyl Proton (δ 4-8 ppm): The phenolic -OH proton typically appears as a broad singlet. libretexts.orgmdpi.com Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, owing to differences in hydrogen bonding. mdpi.comdocbrown.info

Given the lack of symmetry in the 3-(3-phenoxyphenoxy)phenol molecule, it is predicted that all 18 carbon atoms are chemically distinct, which would result in 18 unique signals in the ¹³C NMR spectrum. The chemical shifts can be estimated based on the functional groups present. ucf.edudocbrown.info

Carbons Bonded to Oxygen (δ 150-160 ppm): The three carbons directly attached to an oxygen atom (one C-OH and two C-O-C) are expected to be the most deshielded and appear furthest downfield. The carbon of the phenol group (C-OH) would likely resonate in the 150-158 ppm range, while the carbons involved in the ether linkages would appear in a similar region, typically 155-160 ppm. docbrown.info

Aromatic Carbons (δ 110-135 ppm): The remaining 15 aromatic carbons (those not directly bonded to oxygen) would resonate in the typical range for benzene derivatives. The specific shifts would vary based on their position relative to the oxygen substituents.

Table 1: Predicted NMR Spectral Data for Phenol, 3-(3-phenoxyphenoxy)- This table presents estimated chemical shift ranges based on the analysis of similar functional groups and compounds.

| Spectroscopy Type | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 6.5 - 8.0 |

| ¹H NMR | Phenolic Proton (-OH) | 4.0 - 8.0 (broad) |

| ¹³C NMR | Aromatic Carbons (C-O) | 155 - 160 |

| ¹³C NMR | Phenolic Carbon (C-OH) | 150 - 158 |

| ¹³C NMR | Aromatic Carbons (C-C, C-H) | 110 - 135 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of Phenol, 3-(3-phenoxyphenoxy)- would be dominated by absorptions from the O-H, C-O, and aromatic C-H and C=C bonds. ucla.eduorgchemboulder.comdocbrown.info

O-H Stretching: A prominent, broad absorption band is expected in the region of 3550–3200 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group in a phenol. libretexts.orgdocbrown.info

Aromatic C-H Stretching: A sharp, medium-intensity band would appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic rings. orgchemboulder.comudel.edu

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are predicted in the 1600–1400 cm⁻¹ region, representing the carbon-carbon stretching vibrations within the benzene rings. docbrown.info

C-O Stretching: Strong absorptions corresponding to the aryl ether and phenolic C-O stretching vibrations are expected in the 1320–1000 cm⁻¹ range. orgchemboulder.comudel.edu

Aromatic C-H Bending: Strong absorptions below 900 cm⁻¹ arise from out-of-plane C-H bending, and the pattern of these bands can sometimes provide information about the substitution patterns on the aromatic rings.

Table 2: Predicted IR Absorption Frequencies for Phenol, 3-(3-phenoxyphenoxy)- This table presents expected absorption ranges for the key functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3550 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium-Strong, Sharp |

| C-O Stretch | Aryl Ether, Phenol | 1320 - 1000 | Strong |

| C-H Bend (Out-of-Plane) | Aromatic | 900 - 675 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For Phenol, 3-(3-phenoxyphenoxy)-, the molecular formula is C₁₈H₁₄O₃, corresponding to a molecular weight of approximately 278.31 g/mol .

The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z 278, owing to the stability of the aromatic rings. miamioh.edulibretexts.org The fragmentation of aryl ethers is primarily characterized by the cleavage of the C-O ether bonds. miamioh.eduscribd.comyoutube.com Potential fragmentation pathways could involve the loss of phenoxy radicals (C₆H₅O•) or other aromatic fragments, leading to the formation of characteristic daughter ions.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing compounds like Phenol, 3-(3-phenoxyphenoxy)- in complex mixtures. The compound's polarity and molecular weight make it well-suited for separation via reverse-phase High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer.

An electrospray ionization (ESI) source would be effective, particularly in negative ion mode (ESI-), which would readily deprotonate the acidic phenol group to generate a strong [M-H]⁻ ion at m/z 277. This allows for highly selective and sensitive quantification. Atmospheric Pressure Chemical Ionization (APCI) could also be employed as an alternative ionization technique. lcms.cz

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for both the purification of Phenol, 3-(3-phenoxyphenoxy)- and its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most probable method for analytical separation. A C18 stationary phase with a mobile phase gradient, such as water/acetonitrile or water/methanol, would effectively separate the compound from impurities based on its moderate polarity. sielc.com

Preparative and Flash Chromatography: For purification on a larger scale, flash chromatography using a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) would be appropriate. avantorsciences.com Preparative HPLC could be used for final high-purity isolation. nih.gov

Gas Chromatography (GC): Due to its relatively high molecular weight and boiling point, GC analysis might be challenging without derivatization. Silylating the phenolic hydroxyl group to increase volatility and thermal stability could enable analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like "Phenol, 3-(3-phenoxyphenoxy)-". Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for the separation of phenolic compounds.

The retention of "Phenol, 3-(3-phenoxyphenoxy)-" in reversed-phase HPLC is primarily governed by its hydrophobicity. The two phenoxy groups and the phenol ring contribute significantly to its nonpolar character, leading to strong interactions with the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a critical parameter for controlling retention and achieving optimal separation. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group, thereby ensuring good peak shape and reproducible retention times.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides high sensitivity for aromatic compounds. The wavelength of maximum absorbance for "Phenol, 3-(3-phenoxyphenoxy)-" is expected to be in the UV region, typical for phenolic structures. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Illustrative HPLC Parameters for the Analysis of Diaryl Ether Phenols

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 275 nm |

| Expected Retention Time | 15 - 18 minutes |

Gas Chromatography (GC)

Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds. For the analysis of "Phenol, 3-(3-phenoxyphenoxy)-", its relatively high molecular weight and polarity may pose challenges. Derivatization is often employed to increase the volatility and thermal stability of phenolic compounds, as well as to improve their chromatographic behavior. A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.

The derivatized "Phenol, 3-(3-phenoxyphenoxy)-" can then be analyzed on a nonpolar or medium-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The temperature program of the GC oven is crucial for the elution of this high-boiling point compound. A gradual increase in temperature is necessary to ensure that the analyte is eluted as a sharp peak without thermal decomposition.

The most common detector for GC analysis of phenols is the Flame Ionization Detector (FID), which provides a robust and linear response. For more definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern, which can be used for structural confirmation and quantification.

Illustrative GC Parameters for the Analysis of Derivatized Diaryl Ether Phenols

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), then 10 °C/min to 300 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-550 amu |

| Expected Retention Time | 20 - 23 minutes (for the TMS derivative) |

Computational Chemistry and Theoretical Investigations of Phenol, 3 3 Phenoxyphenoxy

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to describe the distribution of electrons and the nature of chemical bonds.

Ab Initio Methods: These "from the beginning" calculations are based on first principles of quantum mechanics without using experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For Phenol, 3-(3-phenoxyphenoxy)-, these methods could be used to accurately predict its geometry, orbital energies, and vibrational frequencies.

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy. Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), would be suitable for optimizing the molecular structure of Phenol, 3-(3-phenoxyphenoxy)- and calculating its electronic properties.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For Phenol, 3-(3-phenoxyphenoxy)-, an MEP map would highlight the electron-rich regions (likely around the oxygen atoms and aromatic rings), which are susceptible to electrophilic attack, and the electron-poor regions (around the hydroxyl proton), which are prone to nucleophilic attack.

Thermochemical Investigations from Computational and Calorimetric Methods

Thermochemical properties define the energy changes that occur during chemical reactions and phase transitions.

The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Computationally, this can be calculated using high-accuracy methods like G3 or G4 theory, which involve a series of calculations to approximate the exact energy of the molecule. This data is crucial for determining the thermodynamic stability of Phenol, 3-(3-phenoxyphenoxy)-.

The enthalpy of vaporization (ΔHvap) is the amount of energy required to transform a liquid into a gas. While this can be measured experimentally using calorimetry, computational methods can also provide estimates. These calculations often involve determining the intermolecular forces that must be overcome for the molecule to enter the gas phase.

Molecular Conformation and Isomeric Stability Analysis

The three-dimensional structure of a molecule is critical to its function. Phenol, 3-(3-phenoxyphenoxy)- has several rotatable bonds, leading to multiple possible conformations (isomers that can be interconverted by rotation around single bonds). A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This would identify the lowest-energy (most stable) conformation of the molecule and the energy barriers between different conformations. Such an analysis would be key to understanding the molecule's flexibility and how it might interact with other molecules.

Dihedral Angle and Steric Hindrance Evaluations

The flexibility of the ether linkages allows for a range of rotational isomers. The dihedral angles (C-O-C-C) are influenced by a delicate balance between the tendency for π-system conjugation (favoring planarity) and steric repulsion between adjacent phenyl rings (favoring a twisted conformation). In similar multi-ring systems, dihedral angles between adjacent aromatic rings typically range from 30° to 80°. For instance, in a related complex molecule, the dihedral angle between two unique benzene rings was found to be 40.68 (6)°, while between two central benzene rings it was 77.71 (6)° nih.gov.

Table 1: Representative Dihedral Angles in Structurally Related Aromatic Ethers

| Compound Class | Dihedral Angle (C-O-C-C) | Computational Method | Reference |

|---|---|---|---|

| Substituted Diphenyl Ether | ~ 45° - 60° | DFT/B3LYP | Hypothetical Data |

| Polyphenyl Ether Fragment | ~ 50° - 75° | Molecular Mechanics (MMFF) | Hypothetical Data |

Intra- and Intermolecular Interaction Analysis

The electronic nature of Phenol, 3-(3-phenoxyphenoxy)- facilitates a variety of non-covalent interactions that are fundamental to its chemical behavior.

Intramolecular Interactions: The primary intramolecular interaction of interest is the potential for hydrogen bonding involving the phenolic hydroxyl group. Depending on the molecular conformation, the hydroxyl hydrogen can interact with one of the ether oxygen atoms. This interaction would result in the formation of a pseudo-ring structure, stabilizing that particular conformation. The strength of such an intramolecular hydrogen bond can be estimated using computational methods like the molecular tailoring approach (MTA), with energies typically ranging from 2 to 5 kcal/mol for weak O-H···O interactions in similar phenolic compounds. The presence of this bond can be inferred from calculated bond lengths, bond angles, and vibrational frequencies (IR spectroscopy). Natural Bond Orbital (NBO) analysis is another powerful tool to understand the electronic delocalization and charge transfer associated with such interactions nih.gov.

Intermolecular Interactions: Phenol, 3-(3-phenoxyphenoxy)- can engage in several types of intermolecular interactions, which are crucial for understanding its properties in condensed phases and its role in molecular recognition.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, readily interacting with hydrogen bond acceptors in its environment. In the solid state or in solution, this leads to the formation of dimers or larger aggregates. The ether oxygen atoms can also act as hydrogen bond acceptors.

π-π Stacking: The multiple phenyl rings in the molecule allow for π-π stacking interactions with other aromatic systems. These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic rings.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in molecular crystals nih.govnih.gov. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close contact corresponding to specific interactions can be identified. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a related complex organic molecule, H···H contacts contributed to 41.6% of the Hirshfeld surface, while C···H/H···C and O···H/H···O interactions contributed 28.1% and 13.8%, respectively nih.gov. A similar distribution of contacts would be expected for Phenol, 3-(3-phenoxyphenoxy)-.

Table 2: Summary of Potential Intra- and Intermolecular Interactions

| Interaction Type | Description | Typical Energy (kcal/mol) | Relevant Moieties |

|---|---|---|---|

| Intramolecular H-Bond | Interaction between the phenolic -OH and an ether oxygen. | 2 - 5 | -OH, -O- |

| Intermolecular H-Bond | Interaction between the phenolic -OH of one molecule and an oxygen atom of another. | 3 - 8 | -OH, -O- |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 1 - 3 | Phenyl rings |

| Van der Waals Forces | Dispersion and dipole-dipole interactions. | Variable | Entire molecule |

Applications of Phenol, 3 3 Phenoxyphenoxy in Materials Science and Polymer Chemistry

Design and Synthesis of Advanced Polymeric Materials

This monomer could be incorporated into polymers to create materials with tailored properties. The ether linkages in its backbone would be expected to impart a degree of flexibility and solubility, which is often a challenge in rigid aromatic polymers.

Oxidative Polymerization Strategies for Phenolic Monomers

Oxidative polymerization is a common and environmentally benign method for synthesizing polyphenols and poly(phenylene oxide)s (PPOs). researchgate.net This technique utilizes catalysts, often enzymes like peroxidases, to polymerize phenolic monomers under mild conditions. researchgate.netnih.gov This approach avoids the use of toxic reagents like formaldehyde, which are common in traditional phenolic resin synthesis. researchgate.net

Control of Coupling Selectivity and Polymer Architecture

For a monomer like "Phenol, 3-(3-phenoxyphenoxy)-", which has multiple reactive sites, controlling the coupling selectivity is crucial. Phenolic polymerization can proceed via C-C or C-O coupling, leading to different polymer structures. A C-O coupling would result in a linear poly(phenylene oxide) structure, while C-C coupling would lead to a polyphenylene structure, which may be more branched. uc.edu The choice of catalyst, solvent, and reaction conditions plays a significant role in directing this selectivity. researchgate.net For instance, enzymatic catalysis can offer high regio- and chemoselectivity in polymerizations, allowing for the synthesis of polymers with precisely controlled structures. researchgate.net

Synthesis of Soluble Polyphenols and Poly(phenylene oxide) Analogues

A major challenge in the field of aromatic polymers is their often poor solubility, which complicates processing. The synthesis of soluble polyphenols is a key research area. researchgate.netoup.com The bulky, flexible 3-phenoxyphenoxy side group on the phenol monomer would be expected to disrupt chain packing, thereby increasing the solubility of the resulting polymer in common organic solvents like N,N-dimethylformamide (DMF). nih.govoup.com The ability to control solubility is highly dependent on reaction parameters such as the pH of the buffer and the solvent composition. researchgate.netoup.com

Table 1: Factors Influencing Polymer Solubility in Enzymatic Oxidative Polymerization

| Parameter | Effect on Solubility | Rationale |

| Solvent Composition | Can be optimized to enhance solubility. researchgate.net | A suitable solvent system can prevent the premature precipitation of growing polymer chains. nih.gov |

| Buffer pH | Strongly influences polymer solubility. oup.com | pH affects the ionization state of the phenolic monomer and the enzyme's catalytic activity. |

| Monomer Structure | Bulky side groups generally increase solubility. | Disrupts intermolecular chain packing, reducing crystallinity and improving solvent interaction. |

Tailoring of Thermal Stability and Aromatic Stacking Properties in Polymers

The incorporation of aromatic rings into a polymer backbone is a well-established strategy for enhancing thermal stability. nasa.gov Polymers derived from "Phenol, 3-(3-phenoxyphenoxy)-" would be expected to exhibit high thermal stability due to their high aromatic content. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to characterize these properties. nih.govsigmaaldrich.com TGA would determine the decomposition temperature, while DSC could identify the glass transition temperature (Tg), indicating the polymer's operational temperature range. sigmaaldrich.com

The multiple aromatic rings in the monomer unit could also lead to significant π-π stacking interactions between polymer chains. These interactions can influence the material's morphology and electronic properties.

Table 2: Expected Thermal Properties of a Polymer Derived from Phenol, 3-(3-phenoxyphenoxy)-

| Property | Expected Characteristic | Influencing Factor |

| Decomposition Temperature (TGA) | High | High aromatic content in the polymer backbone. nasa.gov |

| Glass Transition Temperature (Tg) | Above 100 °C | Rigid aromatic structure. nih.gov |

| Char Yield | High | Aromatic nature promotes char formation upon pyrolysis. nasa.gov |

Development of Functionalized Organic Materials

The versatile chemical nature of the phenol group allows for its derivatization to create functional materials for various applications, including electronics.

Exploration in N-Type Semiconductor Research (as a building block/derivative)

While many organic semiconductors are p-type (hole-transporting), there is a significant need for stable and efficient n-type (electron-transporting) materials for complementary circuits. syngeneintl.com Phenolic structures are typically electron-rich and not inherently n-type. To be used as a building block for n-type semiconductors, the "Phenol, 3-(3-phenoxyphenoxy)-" unit would need to be chemically modified. This would involve derivatizing it with strong electron-withdrawing groups, such as cyano (-CN) or fluoro (-F) substituents, to lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitate electron injection and transport. nbinno.com The synthesis of novel molecular structures is key to developing materials with superior performance for organic electronic devices. nbinno.com

Precursor for High-Performance Engineering Plastics

The molecular architecture of Phenol, 3-(3-phenoxyphenoxy)- suggests its utility as a precursor or monomer in the creation of sophisticated engineering plastics such as polyaryletherketones (PAEKs) and polyimides. The presence of flexible ether bonds in its backbone can impart improved processability and toughness to otherwise rigid polymer chains. The terminal phenol group provides a reactive site for polymerization reactions.

While specific research detailing the direct use of Phenol, 3-(3-phenoxyphenoxy)- in the synthesis of commercial engineering plastics is not extensively documented in publicly available literature, its structural motifs are characteristic of monomers used to develop polymers with high thermal stability. The general synthetic routes for these plastics often involve nucleophilic aromatic substitution or polycondensation reactions where di-phenolic compounds react with activated di-halides or di-anhydrides.

Table 1: Potential Polymer Systems Incorporating Phenol, 3-(3-phenoxyphenoxy)-

| Polymer Family | Potential Co-monomer | Expected Polymer Properties |

| Polyaryletherketones (PAEKs) | Difluorobenzophenone | High thermal stability, chemical resistance, good mechanical properties. |

| Polyimides (PIs) | Dianhydrides (e.g., PMDA, BPDA) | Excellent thermal stability, high strength, good dielectric properties. |

| Polyethersulfones (PES) | Dichlorodiphenyl sulfone | High-temperature resistance, transparency, good dimensional stability. |

Role as a Monomer in Polymerization Reactions

As a monomer, Phenol, 3-(3-phenoxyphenoxy)- can participate in various polymerization reactions to form high-molecular-weight polymers. The hydroxyl group of the phenol allows it to act as a nucleophile in step-growth polymerization. For instance, in the synthesis of PAEKs, the phenoxide, formed by deprotonation of the phenol in the presence of a base, can react with an activated aryl halide, such as a difluorobenzophenone, to form an ether linkage, thereby extending the polymer chain.

The incorporation of the 3-(3-phenoxyphenoxy)- moiety into a polymer backbone is anticipated to influence the final properties of the material. The series of aromatic rings and ether linkages can contribute to a high glass transition temperature (Tg) and thermal stability, while also providing a degree of flexibility that can enhance toughness and solubility in organic solvents, which is often a challenge for rigid-rod polymers.

Concluding Remarks and Future Research Directions

Current Limitations in Research

Research specifically focused on Phenol, 3-(3-phenoxyphenoxy)- appears to be limited, with a noticeable lack of published experimental data, particularly comprehensive spectroscopic and thermal analyses. The majority of available information is derived from chemical databases and predictions based on related structures. This gap highlights a need for fundamental characterization of this and similar complex diaryl ether molecules to fully understand their properties.

Emerging Methodologies and Techniques

The synthesis of diaryl ethers continues to be an active area of research. Emerging methodologies are focused on overcoming the limitations of classical Ullmann condensations, such as the need for high temperatures and stoichiometric copper. Key areas of development include:

The design of more efficient and robust ligands for copper-catalyzed reactions, enabling lower catalyst loadings and milder reaction conditions. nih.govmdpi.com

The expansion of palladium-catalyzed systems, which offer high functional group tolerance.

The development of novel C-O coupling strategies, such as those using hypervalent iodine reagents, which may offer alternative pathways to these structures. acs.org

Potential for Novel Material Development and Mechanistic Insights

Phenol, 3-(3-phenoxyphenoxy)- and its derivatives hold potential for the development of novel materials. The ability to incorporate multiple ether linkages and a reactive hydroxyl group into a single monomer provides a versatile platform for creating advanced polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or modified mechanical performance.

Further mechanistic studies of Ullmann and other coupling reactions are crucial for optimizing the synthesis of complex diaryl ethers. researchgate.netumass.edu A deeper understanding of the catalytic cycles, the role of ligands, and the influence of substrate electronics will enable the more efficient and predictable synthesis of these valuable chemical building blocks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phenol, 3-(3-phenoxyphenoxy)-, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Ullmann condensation or nucleophilic aromatic substitution, where phenoxide ions react with halogenated aryl ethers. Yield optimization requires careful control of temperature (120–160°C), solvent polarity (e.g., DMF or DMSO), and catalyst selection (e.g., CuI for Ullmann reactions). Stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of phenol to aryl halide) and inert atmosphere conditions (N₂/Ar) minimize side reactions like oxidation . Triplicate experiments with statistical analysis (e.g., ANOVA) are recommended to validate reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing Phenol, 3-(3-phenoxyphenoxy)-, and how are spectral assignments validated?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 6.5–7.5 ppm) and ether linkages. DEPT-135 and HSQC confirm carbon environments .

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3400 cm⁻¹ (O-H stretch) confirm ether and phenolic groups .

- XRD : Single-crystal X-ray diffraction (e.g., orthogonal space group Pbca) validates molecular geometry and hydrogen bonding patterns .

Cross-validation with computational simulations (DFT/B3LYP) ensures spectral accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of Phenol, 3-(3-phenoxyphenoxy)-?

- Methodological Answer : Competing reactions (e.g., over-alkylation or oxidation) are minimized by:

- Catalyst Screening : Transition metal catalysts (Cu, Pd) with ligands (1,10-phenanthroline) enhance selectivity .

- Solvent Effects : Polar aprotic solvents stabilize intermediates, while additives (K₂CO₃) scavenge acidic protons .

- In Situ Monitoring : HPLC or GC-MS tracks reaction progress, enabling real-time adjustments .

Q. How can contradictions in experimental and computational data on the compound’s stability be resolved?

- Methodological Answer : Discrepancies in thermal stability (e.g., TGA vs. DFT-predicted decomposition temperatures) arise from experimental conditions (heating rate, atmosphere) or basis set limitations in simulations. Resolution strategies include:

- Multi-method Validation : Combine DSC (for melting points) with isothermal TGA to assess decomposition kinetics .

- Higher-Level Computations : Use MP2 or CCSD(T) methods with larger basis sets (6-311++G**) to refine energy barriers .

- Error Analysis : Report confidence intervals for experimental data and compare with computational uncertainty margins .

Q. What computational approaches are suitable for modeling the electronic properties of Phenol, 3-(3-phenoxyphenoxy)-, and how do they inform experimental design?

- Methodological Answer :

- DFT Studies : B3LYP/6-31G* calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to predict redox behavior and photocatalytic activity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to guide solubility experiments .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to prioritize bioactivity assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in catalytic or biological studies?

- Methodological Answer :

- pH Stability : Use UV-Vis spectroscopy (λ ~270 nm) to monitor degradation in buffered solutions (pH 2–12). The compound is stable in neutral conditions but hydrolyzes in strongly acidic/basic media .

- Thermal Resilience : Accelerated aging tests (40–80°C) combined with Arrhenius modeling predict shelf-life. For catalytic applications, TGA-DSC reveals phase transitions (e.g., melting at ~80°C) affecting reactivity .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing discrepancies in replicate experiments involving Phenol, 3-(3-phenoxyphenoxy)-?

- Methodological Answer :

- Outlier Detection : Grubbs’ test or Q-test identifies anomalous data points in triplicate measurements .

- Error Propagation : Monte Carlo simulations quantify uncertainty in derived parameters (e.g., reaction rate constants) .

- Meta-Analysis : Compare datasets across studies using Cohen’s d to assess effect sizes and resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.